molecular formula C16H22D5NO2 B1574279 Mebeverine alcohol D5

Mebeverine alcohol D5

Cat. No.: B1574279
M. Wt: 270.42
Attention: For research use only. Not for human or veterinary use.
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Description

Mebeverine alcohol D5 (C₁₆H₂₇NO₂ with five deuterium substitutions) is a deuterium-labeled analog of mebeverine alcohol, a primary metabolite of the intestinal spasmolytic drug mebeverine hydrochloride. Upon oral administration, mebeverine undergoes rapid enzymatic hydrolysis into mebeverine alcohol and veratric acid . Further oxidation of mebeverine alcohol produces mebeverine acid, the dominant circulating metabolite in humans .


this compound is synthetically engineered with five deuterium atoms replacing hydrogen atoms, enhancing its molecular stability. This modification makes it invaluable as an internal standard in mass spectrometry (MS) and high-performance liquid chromatography (HPLC) for quantifying mebeverine and its metabolites in biological samples . Its primary applications include:

  • Pharmacokinetic studies (e.g., plasma concentration monitoring).
  • Therapeutic drug monitoring.
  • Metabolic pathway analysis .

Properties

Molecular Formula

C16H22D5NO2

Molecular Weight

270.42

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares Mebeverine Alcohol D5 with other deuterium-labeled alcohols and internal standards:

Compound Molecular Formula Parent Drug/Use Key Applications Analytical Methods
This compound C₁₆H₂₂D₅NO₂ Mebeverine Quantification of mebeverine metabolites GC-MS, HPLC
2-Methyl-3-Biphenylmethanol-D5 C₁₃H₉D₅O Bifenthrin (pesticide) Pesticide residue analysis LC-MS
Diphenyl-d5-Methyl Alcohol C₁₃H₉D₅O N/A (general standard) Broad-spectrum internal standard GC-MS
Ethyl-D5-Glucuronide C₈H₈D₅O₇ Ethanol (alcohol marker) Alcohol biomarker quantification LC-MS/MS
Key Differences:

Parent Drug Specificity: this compound is specific to mebeverine pharmacokinetics, whereas 2-Methyl-3-Biphenylmethanol-D5 is tailored for bifenthrin analysis . Ethyl-D5-Glucuronide targets ethanol metabolism, making it critical in forensic and clinical toxicology .

Analytical Utility: this compound improves precision in quantifying low-abundance metabolites like mebeverine alcohol (plasma concentrations ~3 ng/mL) . Diphenyl-d5-Methyl Alcohol serves as a non-specific standard for diverse GC-MS applications, lacking parent drug specificity .

Molecular Complexity :

  • This compound has a larger molecular structure (C₁₆ backbone) compared to simpler analogs like Ethyl-D5-Glucuronide (C₈ backbone) .

Pharmacokinetic and Stability Profiles

  • Mebeverine Alcohol vs. Mebeverine Acid :
    Mebeverine alcohol is rapidly oxidized to mebeverine acid, which achieves plasma concentrations 1,000-fold higher than the alcohol form (3 µg/mL vs. 3 ng/mL) . This underscores the necessity of deuterated standards like this compound to track transient metabolites.

  • Degradation Behavior :
    Mebeverine hydrochloride degrades under alkaline, acidic, and oxidative conditions, producing mebeverine alcohol and other byproducts . Deuterated analogs like this compound resist isotopic exchange, ensuring analytical accuracy during stability studies .

Analytical Methodologies

This compound in Practice:
  • GC-MS : Tulich et al. (1996) used this compound to achieve a linear detection range of 0.3–0.97 µg/mL for mebeverine alcohol in plasma, with R² > 0.999 .
  • HPLC : Kumar et al. (2015) validated a chiral RP-HPLC method with deuterated standards to resolve mebeverine enantiomers under stress conditions .
Competing Standards:
  • Bifenthrin Analysis: 2-Methyl-3-Biphenylmethanol-D5 enables LC-MS detection limits as low as 0.1 µg/mL for bifenthrin in environmental samples .
  • Ethanol Biomarkers: Ethyl-D5-Glucuronide achieves sub-ng/mL sensitivity in LC-MS/MS assays for alcohol use disorder diagnostics .

Case Study: Mebeverine Pharmacokinetics

After a 405 mg oral dose of mebeverine, plasma levels of mebeverine acid peak at 1.25 hours (Tₘₐₓ) with a half-life of 1.1 hours . This compound was critical in distinguishing the alcohol metabolite from co-eluting compounds in these studies .

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